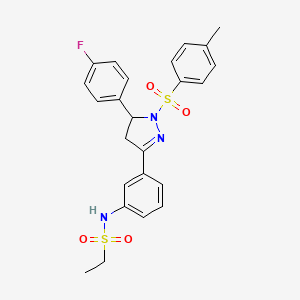
N-(3-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a tosyl group, a phenyl ring, and an ethanesulfonamide group. These functional groups suggest that this compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an existing study on this compound, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. Pyrazole derivatives, for example, can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could impact the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Anticancer Applications
Research on similar sulfonamide compounds has demonstrated their potential as selective inhibitors of human carbonic anhydrase (hCA) IX and XII isoenzymes, which are promising targets for anticancer therapy. Compounds exhibiting selective inhibition of these isoenzymes have been considered as lead anticancer compounds due to their high potency and selectivity, highlighting their potential for the development of new anticancer drug candidates (Gul et al., 2018).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Several studies have synthesized and evaluated sulfonamide derivatives for their inhibitory effects on carbonic anhydrase I and II, crucial for various physiological processes. These compounds have shown significant inhibitory potency, suggesting their utility in designing drugs targeting carbonic anhydrase-related disorders (Gul et al., 2016).
Fluorescent Sensing and Metal Ion Detection
Research on pyrazoline derivatives has also extended into the development of fluorescent sensors for metal ions, such as mercury (Hg2+). These compounds have demonstrated significant fluorescence "turn-off" responses upon interaction with Hg2+, indicating their potential as selective fluorescent sensors for environmental and biological applications (Bozkurt & Gul, 2018).
Selective Enzyme Inhibition
Further studies on sulfonamide derivatives have explored their role as selective inhibitors for various enzymes, including cyclooxygenase-2 (COX-2), highlighting their potential as anti-inflammatory agents. This selective inhibition is crucial for developing therapeutic agents with reduced side effects (Pal et al., 2003).
Glutathione Detection in Biological Systems
Novel fluorescent probes based on pyrazoline compounds have been developed for detecting glutathione, a crucial antioxidant in cells. These probes show high sensitivity and selectivity for glutathione, enabling their application in studying oxidative stress and related diseases (Wang et al., 2013).
Molecular Docking and Drug Design
The detailed study of sulfonamide compounds, including molecular docking and structural analysis, supports their potential in drug design. By understanding the interaction mechanisms at the molecular level, researchers can develop compounds with enhanced therapeutic efficacy and selectivity (Mary et al., 2015).
Mechanism of Action
Pyrazoles
are heterocyclic chemical compounds with a natural or a synthetic origin . Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Target of action
, which can be helpful in developing new useful derivatives.
Mode of action
The mode of action of pyrazoles can vary depending on the specific compound and its targets. For example, some pyrazoles have been patented as hepatic cancer (HePG-2) agents , and celecoxib is a commercial drug with cyclooxygenase-2 inhibitory activity .
Biochemical pathways
Pyrazoles can affect a variety of biochemical pathways depending on their specific targets and mode of action .
Pharmacokinetics
Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .
Result of action
Pyrazoles in general have been found to have a variety of biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .
Action environment
The stability of the c-f bond in fluorinated compounds can potentially influence these factors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-21-6-4-5-19(15-21)23-16-24(18-9-11-20(25)12-10-18)28(26-23)34(31,32)22-13-7-17(2)8-14-22/h4-15,24,27H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOIEOAUUHGVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-2-((2-(4-fluorophenoxy)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2935922.png)
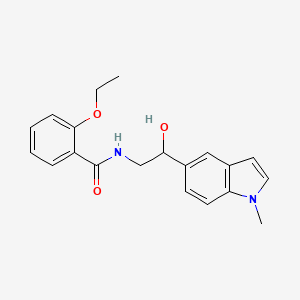
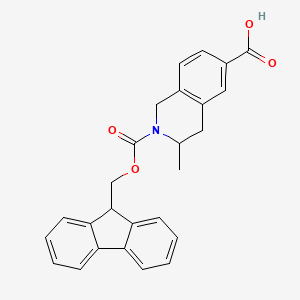
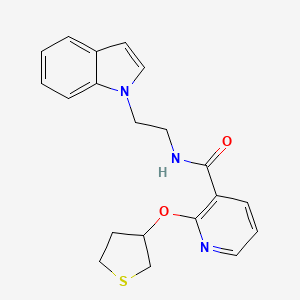
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2935926.png)
![3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B2935928.png)
![N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2935930.png)
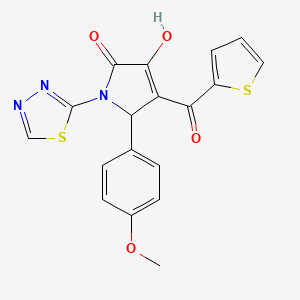
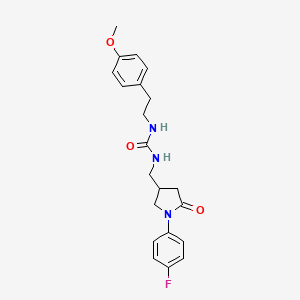
![2-(4,5-Dimethylthiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2935936.png)

![3-(2-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2935938.png)
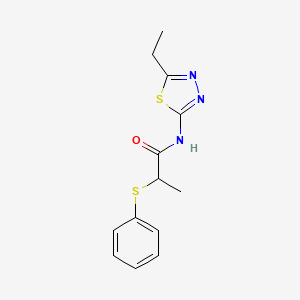
![(1R,2S,6R,7S)-4-(3-Aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride](/img/structure/B2935943.png)